1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 2-[(2,3,4,5,6-pentafluorophenyl)methylene]hydrazide, (3aR,4S,6aS)-rel-
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Overview
Description
1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 2-[(2,3,4,5,6-pentafluorophenyl)methylene]hydrazide, (3aR,4S,6aS)-rel- is a complex organic compound that belongs to the class of biotin and derivatives This compound is characterized by its unique heterobicyclic structure, which includes a ureido (tetrahydroimidazolone) ring fused with a tetrahydrothiophene ring
Preparation Methods
The synthesis of 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 2-[(2,3,4,5,6-pentafluorophenyl)methylene]hydrazide involves several steps. One common method includes the reaction of hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acid with 2,3,4,5,6-pentafluorobenzaldehyde in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux for several hours to ensure complete reaction. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the pentafluorophenyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 2-[(2,3,4,5,6-pentafluorophenyl)methylene]hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It plays a role in studying enzyme mechanisms and protein interactions due to its structural similarity to biotin.
Industry: It is used in the production of pharmaceuticals and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes. It can act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from binding. This interaction can disrupt the normal biochemical pathways and lead to various physiological effects. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 2-[(2,3,4,5,6-pentafluorophenyl)methylene]hydrazide stands out due to its unique pentafluorophenyl group, which enhances its reactivity and binding affinity. Similar compounds include:
Biotin: A well-known vitamin that plays a crucial role in various metabolic processes.
Iminobiotin: A derivative of biotin that is used in studying enzyme mechanisms.
D-Biotin: Another form of biotin with similar biochemical properties.
This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C17H17F5N4O2S |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
5-[(3aR,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]pentanamide |
InChI |
InChI=1S/C17H17F5N4O2S/c18-11-7(12(19)14(21)15(22)13(11)20)5-23-26-10(27)4-2-1-3-9-16-8(6-29-9)24-17(28)25-16/h5,8-9,16H,1-4,6H2,(H,26,27)(H2,24,25,28)/b23-5+/t8-,9+,16-/m1/s1 |
InChI Key |
SUBCRWHUPDUERG-ZMAXZRFWSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H](S1)CCCCC(=O)N/N=C/C3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NN=CC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 |
Origin of Product |
United States |
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